N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide
Description
Historical Development and Significance in Heterocyclic Medicinal Chemistry
The pyrazolo[1,5-d]triazine scaffold emerged in the late 20th century as a hybrid system combining the metabolic stability of triazines with the bioisosteric versatility of pyrazoles. Early work by Mojzych et al. (2015–2020) established foundational synthetic routes for fused pyrazolotriazines, highlighting their capacity to interact with adenosine triphosphate (ATP)-binding pockets in kinase targets. The discovery of MM129 , a pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamide, marked a turning point, demonstrating submicromolar IC~50~ values against colorectal cancer models through Bruton’s tyrosine kinase (BTK) inhibition. Subsequent structural optimizations, including the introduction of acetamide side chains, aimed to enhance blood-brain barrier penetration and reduce P-glycoprotein efflux.
Structural Comparison with Related Pyrazolotriazine Isomers
Pyrazolo[1,5-d]triazines belong to a broader family of six isomeric classes, each with distinct pharmacological profiles (Table 1). Compared to pyrazolo[5,1-c]triazines, the [1,5-d] isomer exhibits superior planarity due to its fused bicyclic system, enabling π-π stacking interactions with aromatic residues in enzymatic active sites. Nuclear magnetic resonance (NMR) studies of MM134 revealed tautomeric equilibria between tetrazole and azide forms, a phenomenon absent in pyrazolo[3,4-e]triazines due to steric constraints.
Table 1: Structural and Functional Comparison of Pyrazolotriazine Isomers
Emergence of N-Substituted Pyrazolo[1,5-d]triazin-5-yl Acetamides
The incorporation of N-ethyl and N-(3-methylphenyl) acetamide groups into the pyrazolo[1,5-d]triazine core represents a strategic response to the limited solubility of early sulfonamide derivatives. Molecular dynamics simulations indicate that the ethylphenyl moiety at C2 enhances hydrophobic interactions with kinase hydrophobic pockets, while the 3-methylphenyl group on the acetamide nitrogen reduces metabolic dealkylation rates. X-ray crystallography of analogous compounds confirms a binding mode where the triazine ring occupies the adenine region of BTK, with the acetamide side chain extending into the ribose-binding pocket.
Research Significance and Academic Investigation Framework
Current research on N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d]triazin-5-yl]-N-(3-methylphenyl)acetamide follows a three-tiered framework:
- Synthetic Optimization : Leveraging Huisgen cycloaddition and Ullmann coupling to improve yield (>75%) and enantiomeric purity (ee >98%).
- Mechanistic Profiling : High-content screening for apoptosis induction (caspase 3/7 activation) and autophagy modulation (LC3-II/LC3-I ratio).
- Computational Validation : Density functional theory (DFT) calculations of frontier molecular orbitals to predict redox activity and reactive oxygen species (ROS) generation potential.
Preliminary data suggest IC~50~ values in the nanomolar range against triple-negative breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (BxPC-3) cell lines, with selectivity indices exceeding 15-fold compared to normal fibroblasts.
Properties
IUPAC Name |
N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-4-18-9-11-19(12-10-18)21-14-22-24(31)28(25-16-29(22)26-21)15-23(30)27(5-2)20-8-6-7-17(3)13-20/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPOKQIAYXMAAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)N(CC)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the existing literature on its biological activity, synthesis, and mechanisms of action.
- Molecular Formula : C21H22N4O2
- Molecular Weight : 378.43 g/mol
- CAS Number : 1291844-21-7
The compound is believed to exert its biological effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. This inhibition is crucial in reducing inflammation and pain. The pyrazolo[1,5-d]triazin scaffold may interact with the active sites of these enzymes, blocking their activity and leading to decreased production of inflammatory mediators such as prostaglandins.
Anti-inflammatory Activity
Several studies have evaluated the anti-inflammatory properties of compounds similar to this compound:
- COX Inhibition : Research indicates that derivatives of pyrazolo[1,5-d]triazin show significant COX-II inhibitory activity. For instance, a related compound exhibited an IC50 value of 0.52 μM against COX-II compared to Celecoxib's IC50 of 0.78 μM . This suggests that N-ethyl derivative may also possess potent COX-II inhibitory effects.
- In Vivo Studies : In vivo models have demonstrated that compounds with similar structures can achieve substantial reductions in inflammation. For example, a related pyrazole compound showed a 64.28% inhibition in inflammation compared to 57.14% for standard treatments .
Analgesic Effects
The analgesic properties of pyrazolo derivatives have been documented through various assays:
- Acetic Acid-Induced Writhing Test : Compounds similar to N-ethyl derivatives exhibited significant analgesic activity in rodent models when tested using this method .
- Eddy’s Hot Plate Test : The same class of compounds has shown central analgesic effects at specific dosages .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include acetamide derivatives containing triazole, pyrazole, or pyrazine rings. Substituent variations significantly influence physicochemical and biological properties:
*Calculated based on formula.
- Bulkier Substituents : The 4-ethylphenyl group in the target compound may hinder rotation, stabilizing a bioactive conformation .
- Hydrogen Bonding : The pyrazolo-triazine core’s carbonyl and NH groups participate in hydrogen bonding, critical for crystal packing (as seen in X-ray studies using SHELX ) and target interactions .
Analytical and Computational Characterization
- LCMS and Molecular Networking : Used to differentiate metabolites and confirm compound identity. The target compound’s MS/MS profile would show fragmentation patterns distinct from fluorophenyl or pyrazinyl analogues (cosine score <0.8) .
- Molecular Docking : PASS software predictions () suggest the target compound may exhibit kinase inhibition, akin to pyrazolo-triazines with bulky aryl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
